2-(naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-1,2,3,4-tetrazol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-1,2,3,4-tetrazol-3-ium chloride is a complex organic compound that belongs to the class of tetrazolium salts. These compounds are known for their diverse chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a naphthalene ring, two phenyl groups, and a tetrazolium core, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 2-(naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-1,2,3,4-tetrazol-3-ium chloride typically involves multiple steps. One common method includes the reaction of naphthalene derivatives with phenylhydrazine and subsequent cyclization to form the tetrazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the formation of the desired product . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
2-(naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-1,2,3,4-tetrazol-3-ium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified tetrazole derivatives and other functionalized aromatic compounds.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other complex molecules and as a catalyst in certain reactions . Additionally, it is being studied for its potential use in cancer therapy, as it can induce apoptosis in cancer cells through specific molecular pathways . In industry, it is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings .
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-1,2,3,4-tetrazol-3-ium chloride involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to and inhibit enzymes involved in critical cellular processes, leading to cell death or growth inhibition . The compound’s ability to generate reactive oxygen species also contributes to its antimicrobial and anticancer activities . The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins and signaling cascades that regulate cell survival and proliferation.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-1,2,3,4-tetrazol-3-ium chloride stands out due to its unique combination of structural features and chemical properties. Similar compounds include other tetrazolium salts, such as 2-(naphthalen-1-yl)-3,5-diphenyl-3H-1,2lambda5,3,4-tetrazol-2-ylium chloride , which share some structural similarities but differ in their reactivity and applications
Properties
Molecular Formula |
C23H19ClN4 |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
2-naphthalen-1-yl-3,5-diphenyl-1,3-dihydrotetrazol-3-ium;chloride |
InChI |
InChI=1S/C23H18N4.ClH/c1-3-11-19(12-4-1)23-24-26(20-14-5-2-6-15-20)27(25-23)22-17-9-13-18-10-7-8-16-21(18)22;/h1-17H,(H,24,25);1H |
InChI Key |
ULYCKMQDAOPFJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=N[NH+](N(N2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.